N,N-Dimethyldecylamine N-oxide

Catalog No.
S602450
CAS No.
2605-79-0
M.F
C12H27NO
M. Wt
201.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldecylamine N-oxide

CAS Number

2605-79-0

Product Name

N,N-Dimethyldecylamine N-oxide

IUPAC Name

N,N-dimethyldecan-1-amine oxide

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3

InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]

Synthesis and Characterization:

1-Decanamine, N,N-dimethyl-, N-oxide (DDAO) is a relatively simple molecule to synthesize, making it attractive for research purposes. Various methods have been reported for its preparation, including the reaction of N,N-dimethyldecan-1-amine with hydrogen peroxide ().

Antimicrobial Activity:

DDAO has been shown to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (). The exact mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane (). However, further research is needed to determine its potential for therapeutic applications.

Pharmaceutical Applications:

DDAO has been investigated for its potential use in various pharmaceutical applications due to its ability to modulate biological processes. Studies suggest it may have potential in areas such as:

  • Neurodegenerative diseases: DDAO has been shown to protect neurons from oxidative stress and promote their survival in cell culture models, suggesting its potential use in neurodegenerative diseases like Parkinson's and Alzheimer's disease ().
  • Cancer: DDAO has been shown to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent ().

N,N-Dimethyldecylamine N-oxide is a quaternary ammonium compound with the chemical formula C12H27NO and a molecular weight of approximately 201.4 g/mol. It is characterized by its nonionic surfactant properties, making it soluble in water and effective in various applications, including cleaning products and personal care items. This compound has garnered attention due to its unique structure, which includes both hydrophilic and hydrophobic characteristics, allowing it to interact effectively with different substances.

DDAO is not a commonly studied biological molecule, and its mechanism of action within living systems is not well understood.

Information on the safety and hazards of DDAO is limited. However, amine oxides can have various hazard profiles depending on their structure. Some can be skin irritants or have other health effects [].

, primarily involving its amine oxide functional group. Key reactions include:

  • Hydrolysis: In the presence of water, N,N-dimethyldecylamine N-oxide can hydrolyze to form the corresponding amine and other by-products.
  • Oxidation: The compound can be oxidized further under specific conditions, potentially leading to the formation of more complex structures.
  • Reactions with Acids: It can react with acids, such as hydrochloric acid, resulting in the formation of salts and other derivatives .

Research has indicated that N,N-dimethyldecylamine N-oxide exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, it has been shown to affect the crystallization behavior of other surfactants, such as sodium dodecyl sulfate, indicating its utility in modifying physical properties in solution . Furthermore, its toxicity profile suggests that while it is effective in certain applications, it poses risks to aquatic life and requires careful handling .

The synthesis of N,N-dimethyldecylamine N-oxide typically involves the oxidation of N,N-dimethyldecylamine. Common methods include:

  • Oxidation with Peracids: This method involves treating N,N-dimethyldecylamine with peracetic acid or similar oxidizing agents under controlled conditions to yield the desired amine oxide .
  • Electrochemical Oxidation: Recent studies have explored electrochemical methods for synthesizing amine oxides, providing an environmentally friendly alternative .
  • Direct Reaction with Hydrogen Peroxide: This approach utilizes hydrogen peroxide in the presence of catalysts to facilitate the oxidation process .

N,N-Dimethyldecylamine N-oxide finds extensive use across various industries:

  • Surfactants: It is commonly used as a surfactant in cleaning products due to its ability to reduce surface tension and enhance cleaning efficiency.
  • Personal Care Products: The compound is utilized in shampoos and conditioners for its conditioning properties.
  • Industrial

Interaction studies involving N,N-dimethyldecylamine N-oxide have highlighted its role in modifying the behavior of other surfactants in solution. For example, research indicates that varying concentrations of this compound can significantly influence the crystallization kinetics of sodium dodecyl sulfate systems, affecting both crystal structure and growth rates . Such interactions are crucial for optimizing formulations in both consumer products and industrial applications.

N,N-Dimethyldecylamine N-oxide shares similarities with several other amine oxides but is unique due to its specific chain length and functional characteristics. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
N,N-Dimethylhexylamine N-oxideC10H23NOShorter carbon chain; different surfactant properties
N,N-Dimethyloctadecylamine N-oxideC18H39NOLonger carbon chain; different solubility profile
Lauryl dimethylamine N-oxideC12H27NOSimilar chain length; used primarily in personal care products
N,N-Dimethylmyristylamine N-oxideC14H31NOIntermediate chain length; unique emulsifying properties

N,N-Dimethyldecylamine N-oxide stands out due to its balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant while maintaining compatibility with a wide range of formulations.

Physical Description

Liquid

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

201.209264485 g/mol

Monoisotopic Mass

201.209264485 g/mol

Heavy Atom Count

14

UNII

G387VUT5EZ

GHS Hazard Statements

Aggregated GHS information provided by 606 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (93.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (11.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2605-79-0

Wikipedia

Decylamine oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Foam boosting; Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1-Decanamine, N,N-dimethyl-, N-oxide: ACTIVE

Dates

Modify: 2023-08-15

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